1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the modulation of calcium signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the sarcoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for regulating calcium levels in muscle cells. This inhibition leads to an increase in intracellular calcium levels, which can result in various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of calcium signaling pathways in cells, the inhibition of muscle contraction, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its ability to modulate calcium signaling pathways in cells, which can be useful for studying a variety of biological processes. Additionally, this compound has been shown to be relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, including the development of new drugs that target calcium signaling pathways in cells, the investigation of this compound's potential as an antioxidant, and the exploration of its potential applications in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Scientific Research Applications
1-(3-Methoxybenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been used in a wide range of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been used to investigate the role of calcium signaling in muscle contraction and relaxation, as well as to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-6-8-17(9-7-15)19-11-18(12-22)21(24)23(14-19)13-16-4-3-5-20(10-16)25-2/h3-11,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKUTCWTOXUJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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